molecular formula C15H19Cl2N3O4 B1676074 马立巴韦 CAS No. 176161-24-3

马立巴韦

货号 B1676074
CAS 编号: 176161-24-3
分子量: 376.2 g/mol
InChI 键: KJFBVJALEQWJBS-XUXIUFHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maribavir is an antiviral medicine used to treat cytomegalovirus (CMV) infection in people 12 years and older who have received an organ transplant . It is used when an infection or disease does not respond to treatment with ganciclovir, valganciclovir, cidofovir, or foscarnet .


Synthesis Analysis

The synthesis of Maribavir involves the reaction of 4,5-Dichloro-1,2-phenylenediamine with isopropyl isothiocyanate in pyridine in the presence of a desulfurizing agent . The target compounds were synthesized upon glycosylation of suitably substituted 2-aminoimidazopyridines .


Molecular Structure Analysis

Maribavir is a benzimidazole riboside antiviral agent with a molecular weight of 376.23 Da . It has a molecular formula of C15H19Cl2N3O4 .


Chemical Reactions Analysis

Maribavir works by competitively inhibiting the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication .


Physical And Chemical Properties Analysis

Maribavir is a benzimidazole riboside antiviral agent with a molecular weight of 376.23 Da . It has a molecular formula of C15H19Cl2N3O4 .

科学研究应用

Treatment of Cytomegalovirus (CMV) Infections

Maribavir is primarily used in the treatment of cytomegalovirus (CMV) infections . It inhibits CMV’s UL97, a viral protein kinase with roles in viral reproduction . By inhibiting UL97, Maribavir traps immature CMV virions in the nucleus, preventing the release of infectious virus from cells .

Treatment of Post-Transplant CMV Infections

Maribavir has been approved for the treatment of post-transplant CMV infections that do not respond to available antivirals . This includes patients who have undergone allogeneic stem-cell transplants .

Treatment of CMV Infections in Pediatric Patients

Maribavir has been approved for use in pediatric patients (≥ 12 years of age and weighing ≥ 35 kg) with post-transplant CMV infection/disease that is refractory to treatment .

Treatment of CMV Infections Resistant to Other Antivirals

Maribavir is used for the treatment of CMV infections that are refractory to treatment (with or without genotypic resistance) with ganciclovir, valganciclovir, cidofovir, or foscarnet .

Inhibition of Viral DNA Synthesis

Maribavir has been proven to inhibit viral DNA synthesis . This is achieved through the inhibition of the viral kinase UL97 .

Prevention of Nucleocapsid Egress from the Nucleus

Maribavir prevents the egress of the nucleocapsid from the nucleus, thereby halting viral replication .

Potential Use in Secondary Prophylaxis

While not yet studied, there is potential for Maribavir to be used in secondary prophylaxis to decrease recurrences after CMV DNAemia clearance .

Treatment of Human Immunodeficiency Virus (HIV) Infection

Although not its primary use, Maribavir has been considered for the treatment of human CMV disease related to HIV infection .

作用机制

Target of Action

Maribavir is an antiviral drug that primarily targets the human cytomegalovirus (CMV) enzyme pUL97 . This enzyme plays a crucial role in the replication of the CMV virus .

Mode of Action

Maribavir acts by competitively inhibiting the protein kinase activity of the CMV enzyme pUL97 . This results in the inhibition of the phosphorylation of proteins, which are the natural substrates of pUL97 . The natural substrates of pUL97 include ppUL44, pp65, RNA polymerase II large subunit, retinoblastoma protein, lamin A and C, p32, nuclear egress complex (UL50, UL53), histone deacetylase 1, and eukaryotic elongation factor delta .

Biochemical Pathways

The inhibition of pUL97 by Maribavir leads to the downstream inhibition of several biochemical pathways crucial for the CMV virus. These include CMV DNA replication, viral encapsidation, and nuclear egress of viral capsids . By inhibiting these pathways, Maribavir prevents the CMV virus from replicating and spreading.

Pharmacokinetics

Maribavir is rapidly and highly absorbed after oral administration, with a fraction absorbed greater than 90% . It is primarily metabolized by the liver enzyme CYP3A4 . The major metabolite of Maribavir, VP44669, is pharmacologically inactive and is excreted in the urine and feces . The approved dose of Maribavir is 400 mg twice daily .

Result of Action

The action of Maribavir results in the inhibition of CMV DNA replication, encapsidation, and nuclear egress . This prevents the release of infectious virus from cells, thereby controlling the spread of the CMV virus .

Action Environment

The efficacy and stability of Maribavir can be influenced by various environmental factors. For instance, drugs that are strong inducers of CYP3A4 are expected to decrease Maribavir plasma concentrations and may result in reduced virologic response .

安全和危害

Maribavir should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be avoided .

未来方向

Maribavir was approved by the FDA in November 2021, under the name Livtencity (Takeda), for the treatment of resistant CMV infections in post-transplant patients . The drug was also approved by Health Canada in September 2022 and by the European Commission in November 2022 .

属性

IUPAC Name

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFBVJALEQWJBS-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170091
Record name Maribavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Human cytomegalovirus (CMV) is a herpesvirus commonly causing infection in patients following stem cell or organ transplants. As with other herpesviruses, CMV tends to persist in the host and become reactivated under immunosuppressive conditions - patients requiring multiple immunosuppressive medications to combat transplant rejection are thus at a much higher risk of developing serious CMV infections. Maribavir belongs to a class of anti-cytomegalovirus antivirals called benzimidazole ribosides. It competitively inhibits the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication, although the reasons for this remain poorly defined. In addition, maribavir also inhibits viral release from the nucleus to the cytoplasm by inhibiting pUL97-dependent phosphorylation of the nuclear lamina component lamin A/C, although the extent to which this activity contributes to its antiviral efficacy is unclear.
Record name Maribavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Maribavir

CAS RN

176161-24-3
Record name Maribavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176161-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maribavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176161243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maribavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maribavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARIBAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTB4X93HE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maribavir
Reactant of Route 2
Reactant of Route 2
Maribavir
Reactant of Route 3
Maribavir
Reactant of Route 4
Reactant of Route 4
Maribavir
Reactant of Route 5
Maribavir
Reactant of Route 6
Maribavir

Q & A

Q1: What is the mechanism of action of Maribavir against CMV?

A1: Maribavir is a benzimidazole riboside that acts as a potent and selective inhibitor of the CMV UL97 protein kinase. [, , , ] It functions as a competitive inhibitor of adenosine triphosphate (ATP), binding to the UL97 kinase and preventing its phosphorylation activity. [, ] This inhibition disrupts multiple stages of the viral life cycle, including DNA replication, encapsidation, and nuclear egress. [, , ]

Q2: How does inhibition of UL97 kinase affect CMV replication?

A2: UL97 kinase plays a crucial role in several late stages of CMV replication. [] Inhibiting UL97 prevents the phosphorylation of viral and cellular proteins essential for viral DNA packaging, assembly of viral capsids, and the egress of viral particles from the nucleus. [, ] This ultimately reduces the production of infectious viral progeny. [, ]

Q3: Does Maribavir target CMV strains resistant to other antivirals?

A3: Yes, Maribavir demonstrates activity against a wide range of CMV strains, including those resistant to conventional antiviral agents like ganciclovir, valganciclovir, cidofovir, and foscarnet. [, , , , , ] This is because Maribavir's mechanism of action targets a different viral protein (UL97 kinase) than these traditional DNA polymerase inhibitors. [, , , ]

Q4: What is the molecular formula and weight of Maribavir?

A4: The scientific literature provided does not explicitly mention the molecular formula and weight of Maribavir. For accurate information, please refer to chemical databases or the manufacturer's documentation.

Q5: How do structural modifications to the Maribavir molecule affect its activity?

A5: Research on Maribavir analogs, specifically imidazopyridine nucleoside derivatives, revealed that even minor structural changes can significantly impact antiviral activity. [] In this study, the synthesized analogs, designed as 4-(or 7)-aza-d-isosters of Maribavir, did not exhibit notable antiviral activity. [] This emphasizes the importance of specific structural features for Maribavir's interaction with UL97 kinase and its antiviral efficacy. Further research on structural modifications is necessary to fully elucidate the structure-activity relationship and potentially develop analogs with improved properties.

Q6: Are there any known mutations in viral proteins that confer resistance to Maribavir?

A6: Yes, prolonged Maribavir treatment can lead to the emergence of resistance mutations in the UL97 kinase. [, , ] The most common mutations are T409M, H411Y, and C480F. [, ] These mutations are located within or near the ATP binding site of UL97, directly interfering with Maribavir binding and inhibiting its activity. [, ] Additionally, mutations in UL27, another viral protein, have also been linked to Maribavir resistance. [, ] The exact role of UL27 in Maribavir's mechanism of action is not fully understood, but research suggests it might interact with UL97 or be involved in viral DNA synthesis or egress. [, ]

Q7: How is Maribavir absorbed and metabolized in the body?

A7: Maribavir exhibits high oral bioavailability (fraction absorbed >90%) and is rapidly absorbed after oral administration. [] It is primarily metabolized by the hepatic enzyme CYP3A4. [, ] The major metabolite, VP44669, is pharmacologically inactive and is excreted in urine and feces. []

Q8: Does the presence of food or antacids affect Maribavir absorption?

A8: Studies show that while food may delay the time to reach maximum plasma concentration (Tmax) of Maribavir, it does not significantly affect its overall exposure (AUC). [] This suggests that Maribavir can be administered with food without compromising its efficacy. [] Similarly, co-administration with antacids does not appear to clinically affect the AUC of Maribavir. [] Crushing Maribavir tablets also does not significantly impact its pharmacokinetic profile. []

Q9: What challenges are associated with using Maribavir in real-world settings?

A9: While clinical trials have demonstrated the efficacy of Maribavir, real-world experience suggests it is not a guaranteed solution for CMV infection. [] Breakthrough CMV infection, including cases with emerging resistance, has been reported in transplant recipients receiving Maribavir. [, ] Factors like high viral load at treatment initiation and the potential for emergent resistance highlight the need for continued monitoring and individualized treatment strategies. [, ]

Q10: What analytical methods are used to quantify Maribavir?

A10: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of Maribavir and Fostemsavir in human plasma. [] This method allows for rapid analysis within 5 minutes, offering a valuable tool for pharmacokinetic studies and therapeutic drug monitoring. []

Q11: What is the current FDA approval status of Maribavir?

A11: Maribavir received FDA approval in November 2021 for the treatment of adult and pediatric patients with post-transplant CMV infection/disease refractory to prior treatment with ganciclovir, valganciclovir, cidofovir, or foscarnet (with or without genotypic resistance). [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。